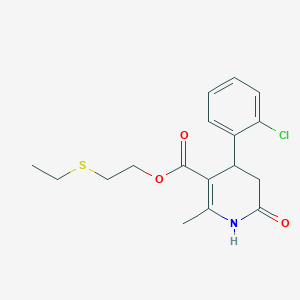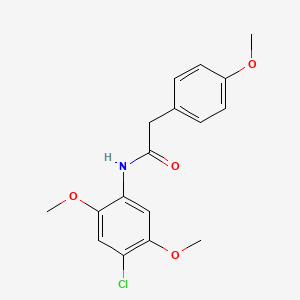![molecular formula C14H15N5O2 B5599757 1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)
1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" belongs to a class of organic compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by their unique structural features, which include pyrrolidinone, oxadiazole, and pyridazinyl moieties.
Synthesis Analysis
Several studies provide insights into the synthesis of related compounds. For example, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the versatility of synthesis methods for these complex structures (Kharchenko et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds often features a planar or nearly planar arrangement of the core ring system, facilitating interactions such as hydrogen bonding that are crucial for their stability and reactivity. For instance, the fused-ring system of certain compounds is approximately planar, highlighting the structural rigidity imparted by the oxadiazole ring (Afrakssou et al., 2013).
Chemical Reactions and Properties
Compounds in this family undergo various chemical reactions, including condensation, hydroxylation, and conjugation, leading to the formation of diverse derivatives with different properties. For example, the reaction of N-silyl-1-aza-allyl anions with alkoxyalkenes yields substituted pyridines and pyridones, demonstrating the chemical versatility of these compounds (Konakahara et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds can vary significantly depending on their specific structural features. These properties are crucial for their potential applications and can be influenced by factors like the presence of substituent groups and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the compound's molecular structure. For example, the presence of the oxadiazole ring is associated with bioisosteric properties, suggesting potential applications in designing fungicidal agents (Zou et al., 2002).
Scientific Research Applications
Synthesis and Chemical Reactivity
One study discusses the efficient generation of highly functionalized fused oxazepine frameworks using a CAN-catalyzed four-component tetrahydropyridine synthesis followed by ring-closing metathesis, highlighting a novel application in the synthesis of complex heterocyclic systems (Sridharan, Maiti, & Menéndez, 2009). Another research effort details the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings, showcasing the compound's utility in generating diverse heterocycles for various applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Activities and Applications
Research into the fungicidal activity and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles reveals these compounds' potential in agriculture, particularly in combating wheat leaf rust (Zou, Lai, Jin, & Zhang, 2002). Additionally, the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids highlights their relevance in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Synthetic and Medicinal Chemistry
The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrate the compound's versatility in creating novel structures with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Catalysis and Material Science
A study on selective oxidations of activated alcohols in water at room temperature, using designer surfactants and catalytic amounts of CuBr, bpy, and TEMPO, indicates the compound's role in green chemistry and catalysis (Lipshutz, Hageman, Fennewald, Linstadt, Slack, & Voigtritter, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-6-19-8-10(7-12(19)20)14-15-13(18-21-14)11-5-4-9(2)16-17-11/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRPJHJCADJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)

![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)
![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)
![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)